molecular formula C28H41NO4 B3025987 Piericidin IT-143-B

Piericidin IT-143-B

Cat. No.: B3025987
M. Wt: 455.6 g/mol
InChI Key: QDBZGOIMALIBKV-LCJGRIDISA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Piericidin IT-143-B, like other members of the piericidin family, primarily targets the NADH-ubiquinone oxidoreductase (complex I) in the mitochondrial electron transport chain . This enzyme plays a crucial role in cellular respiration, facilitating the transfer of electrons from NADH to ubiquinone. By inhibiting this enzyme, this compound disrupts the normal flow of electrons, affecting the production of ATP .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mitochondrial electron transport chain, specifically the first complex, complex I . By inhibiting the function of complex I, this compound disrupts the normal flow of electrons along the chain, which can lead to a decrease in the proton gradient across the mitochondrial membrane. This disruption can affect the synthesis of ATP, which relies on this gradient .

Pharmacokinetics

Given its structural similarity to coenzyme q, it may share some of its pharmacokinetic properties .

Result of Action

The primary result of this compound’s action is the disruption of the mitochondrial electron transport chain, leading to a decrease in ATP production . This can have a variety of downstream effects, depending on the cell type and physiological context. For example, in tumor cells, this disruption can lead to cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other metabolites or drugs could potentially affect its efficacy or stability . Additionally, the specific physiological environment within the cell, such as the pH or the presence of other proteins, could also influence its action .

Biochemical Analysis

Biochemical Properties

Piericidin IT-143-B, like other piericidins, plays a crucial role in biochemical reactions. It has a close structural similarity with coenzyme Q, which makes piericidins important NADH-ubiquinone oxidoreductase (complex I) inhibitors in the mitochondrial electron transport chain . This interaction with enzymes and proteins in the electron transport chain is a key aspect of its biochemical activity.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. Due to its inhibitory activity against NADH dehydrogenase, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily through its role as a NADH-ubiquinone oxidoreductase inhibitor. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .

Metabolic Pathways

This compound is involved in the mitochondrial electron transport chain due to its inhibitory activity against NADH dehydrogenase . This could also include effects on metabolic flux or metabolite levels.

Biological Activity

Piericidin IT-143-B is a member of the piericidin family, which is known for its significant biological activities, including antimicrobial, insecticidal, and antitumor effects. This compound primarily functions as an inhibitor of NADH-ubiquinone oxidoreductase (complex I) in the mitochondrial electron transport chain, impacting cellular metabolism and energy production.

The biological activity of this compound is largely attributed to its inhibition of complex I in the mitochondrial electron transport chain. This inhibition disrupts ATP production, leading to various cellular effects:

  • Target : NADH-ubiquinone oxidoreductase (complex I)
  • Result : Decreased ATP production due to disrupted mitochondrial function
  • Biochemical Pathways : Involvement in the mitochondrial electron transport chain and potential interactions with other metabolic pathways

This compound exhibits structural similarities to coenzyme Q, which allows it to effectively inhibit NADH dehydrogenase. This inhibition can lead to alterations in cellular signaling pathways, gene expression, and overall cellular metabolism.

Table 1: Comparison of Biological Activities of this compound with Related Compounds

CompoundAntimicrobial ActivityInsecticidal ActivityAntitumor ActivityMechanism of Action
This compoundYesYesYesComplex I inhibitor
Piericidin AYesYesModerateComplex I inhibitor
Piericidin BModerateNoModerateComplex I inhibitor
Glucopiericidin AYesModerateYesComplex I inhibitor

Cellular Effects

The compound significantly affects various cell types through its action on mitochondrial function. Studies have shown that treatment with this compound leads to:

  • Cell Viability Reduction : Inhibition of complex I results in decreased cell viability in certain cancer cell lines.
  • Altered Metabolic Pathways : Increased reliance on glycolysis and pentose phosphate pathway (PPP) for ATP generation when oxidative phosphorylation (OXPHOS) is compromised.
  • Induction of Apoptosis : Enhanced apoptotic signaling in cells with disrupted mitochondrial membrane potential.

Case Study: Effects on 143B Cells

In a study involving 143B osteosarcoma cells, treatment with this compound resulted in notable metabolic changes. The following observations were made:

  • Increased lactate secretion indicated enhanced glycolytic activity.
  • PPP activity was significantly elevated in treated cells, suggesting a metabolic shift to compensate for the loss of OXPHOS.
  • Dual inhibition of complex I and PPP resulted in marked reduction in cell survival beyond 48 hours of treatment.

Pharmacokinetics

Due to its structural resemblance to coenzyme Q, this compound may share similar pharmacokinetic properties, which include absorption, distribution, metabolism, and excretion characteristics that influence its efficacy and safety profile.

Safety and Hazards

While this compound shows promise as an antimicrobial and anticancer agent, it is essential to consider its safety profile. The potential for toxicity due to mitochondrial dysfunction necessitates careful evaluation during therapeutic applications.

Properties

IUPAC Name

2-[(2E,5E,7E,9R,10R,11E,13E)-10-hydroxy-3,7,9,11,13-pentamethylpentadeca-2,5,7,11,13-pentaenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41NO4/c1-10-18(2)16-21(5)25(30)22(6)17-20(4)13-11-12-19(3)14-15-24-23(7)26(31)27(32-8)28(29-24)33-9/h10-11,13-14,16-17,22,25,30H,12,15H2,1-9H3,(H,29,31)/b13-11+,18-10+,19-14+,20-17+,21-16+/t22-,25+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBZGOIMALIBKV-LCJGRIDISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C(=C(N1)OC)OC)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C=C(\C)/[C@@H]([C@H](C)/C=C(\C)/C=C/C/C(=C/CC1=C(C(=O)C(=C(N1)OC)OC)C)/C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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